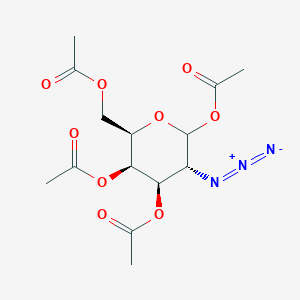
(4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to "(4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride" typically involves multiple steps, including amidation, Friedel-Crafts acylation, and hydration. For example, Zheng Rui (2010) demonstrated the preparation of a related compound using piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials, achieving a reasonable overall yield of 62.4% (Zheng Rui, 2010).
Molecular Structure Analysis
The crystal and molecular structure of related compounds shows that the piperidine ring can adopt a chair conformation, with various intermolecular interactions, such as hydrogen bonds and π···π interactions, stabilizing the crystal structure. For instance, B. Revathi et al. (2015) found that the dihedral angles between the benzene ring and the two piperidine rings in their compound were significant, indicating a complex molecular geometry (B. Revathi et al., 2015).
Chemical Reactions and Properties
Compounds containing the "(4-Chlorophenyl)(piperidin-4-yl)methanone" moiety can undergo various chemical reactions, including Michael-type nucleophilic addition and reactions with sulfur- and oxygen-containing nucleophiles. These reactions are crucial for modifying the compound's structure and enhancing its biological or chemical properties. P. Pouzet et al. (1998) described a synthesis method that allows for the easy functionalization of 2-acyl-benzo[b]thiophene derivatives (P. Pouzet et al., 1998).
Wissenschaftliche Forschungsanwendungen
- A related compound, “(4-(Piperidin-4-yl)phenyl)methanamine dihydrochloride”, is used as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation .
- Indole derivatives, which have a similar structure, possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- The compound “(4- (4-Chlorophenyl)piperazin-1-yl) (morpholino)methanone” has been used in the study of human 17beta-hydroxysteroid dehydrogenase type 5 .
- A related compound, “(4-(Piperidin-4-yl)phenyl)methanamine dihydrochloride”, is used as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation .
- Indole derivatives, which have a similar structure, possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- The compound “(4- (4-Chlorophenyl)piperazin-1-yl) (morpholino)methanone” has been used in the study of human 17beta-hydroxysteroid dehydrogenase type 5 .
Safety And Hazards
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-piperidin-4-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO.ClH/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10;/h1-4,10,14H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUYKOBTHSPKED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380378 | |
| Record name | (4-Chlorophenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride | |
CAS RN |
55695-51-7 | |
| Record name | (4-Chlorophenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate](/img/structure/B14726.png)


![Acetic acid, [(4-aminophenyl)amino]oxo-](/img/structure/B14738.png)




![1,5,6-Trimethylimidazo[4,5-b]pyridin-2-amine](/img/structure/B14756.png)


![6-Amino-5-[(cyclopentanecarbonyl)amino]-1,3-dimethyl Uracil](/img/structure/B14759.png)
